molecular formula C21H23ClN4O3 B7706103 N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B7706103
M. Wt: 414.9 g/mol
InChI Key: PULBKWGPDUJQNX-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Derivative: The pyridine moiety can be introduced via a condensation reaction with the oxadiazole intermediate.

    Attachment of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction to attach the chlorophenyl group to the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being investigated. For example, if the compound exhibits anti-inflammatory properties, it might inhibit enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide
  • **N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide
  • **N-[1-(4-Chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-YL)-1,2,4-oxadiazol-5-YL]pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-[3-(1-ethyl-6-methyl-2-oxopyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-4-26-13(2)5-10-17(21(26)28)20-24-19(29-25-20)12-11-18(27)23-14(3)15-6-8-16(22)9-7-15/h5-10,14H,4,11-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULBKWGPDUJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C2=NOC(=N2)CCC(=O)NC(C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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